2-Fluoro-5-hydroxybenzonitrile
Overview
Description
2-Fluoro-5-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4FNO. Its molecular weight is 137.11 . It is a planar molecule, and its molecules are arranged in linear chains via weak intermolecular O-HN hydrogen bonds .
Molecular Structure Analysis
The InChI code for 2-Fluoro-5-hydroxybenzonitrile is 1S/C7H4FNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H . The InChI key is HFLYBTRQFOKYHC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Fluoro-5-hydroxybenzonitrile is a solid at ambient temperature . It has a boiling point of 98-108°C .Scientific Research Applications
Liquid Crystal Synthesis
2-Fluoro-5-hydroxybenzonitrile derivatives are utilized in the synthesis of liquid crystals. Research by Kelly and Schad (1984) on ester derivatives of 2-fluoro-4-hydroxybenzonitrile, a closely related compound, highlights their use in creating materials with unique nematic-isotropic transition temperatures. These novel fluorine-substituted esters demonstrate higher transition temperatures than their unsubstituted counterparts, indicating the potential for 2-fluoro-5-hydroxybenzonitrile in similar applications (Kelly & Schad, 1984).
Cancer Research
In the field of cancer research, 2-fluoro-4-hydroxybenzonitrile, a compound similar to 2-fluoro-5-hydroxybenzonitrile, has shown promise. A study by Lund et al. (2014) demonstrated that this compound can inhibit CDC25B phosphatase by binding to a pocket adjacent to the protein-protein interaction interface with CDK2/Cyclin A. This finding suggests the potential of 2-fluoro-5-hydroxybenzonitrile derivatives in developing novel anticancer drugs (Lund et al., 2014).
Spectroscopy and Material Science
2-Fluoro-5-hydroxybenzonitrile and its derivatives also find applications in spectroscopy and material science. Kumar and Raman (2017) reported on the spectroscopic properties of 5-fluoro-2-methylbenzonitrile, a compound structurally related to 2-fluoro-5-hydroxybenzonitrile. Their research focused on the vibrational spectra and non-linear optical properties, indicating potential applications in optical materials and sensors (Kumar & Raman, 2017).
Computational Chemistry
In computational chemistry, studies like those by Silva et al. (2012) have explored the energetic and structural properties of monofluorobenzonitriles, a group that includes 2-fluoro-5-hydroxybenzonitrile. These studies provide valuable insights into the enthalpies of formation, vapor pressures, and electronic properties of these compounds, which are crucial for understanding their reactivity and stability in various applications (Silva et al., 2012).
Chemical Fixation of Carbon Dioxide
In environmental chemistry, research by Kimura et al. (2012) on the chemical fixation of carbon dioxide with aminobenzonitriles shows the potential of fluorobenzonitriles, like 2-fluoro-5-hydroxybenzonitrile, in carbon capture technologies. Their work illustrates the use of these compounds in synthesizing quinazoline-2,4(1H,3H)-diones, a reaction that could help mitigate carbon dioxide emissions (Kimura et al., 2012).
Safety And Hazards
2-Fluoro-5-hydroxybenzonitrile is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is harmful if swallowed (H302), in contact with skin (H312), and if inhaled (H332) . Appropriate personal protective equipment should be worn when handling this compound .
properties
IUPAC Name |
2-fluoro-5-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLYBTRQFOKYHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626920 | |
Record name | 2-Fluoro-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-hydroxybenzonitrile | |
CAS RN |
104798-53-0 | |
Record name | 2-Fluoro-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104798-53-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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